N,N-Dimethyl-13C2-formamide

Catalog No.
S1492594
CAS No.
117880-10-1
M.F
C3H7NO
M. Wt
75.079 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-13C2-formamide

CAS Number

117880-10-1

Product Name

N,N-Dimethyl-13C2-formamide

IUPAC Name

N,N-di((113C)methyl)formamide

Molecular Formula

C3H7NO

Molecular Weight

75.079 g/mol

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1+1,2+1

InChI Key

ZMXDDKWLCZADIW-ZDOIIHCHSA-N

SMILES

CN(C)C=O

Canonical SMILES

CN(C)C=O

Isomeric SMILES

[13CH3]N([13CH3])C=O

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Enhanced Sensitivity: 13C has a higher receptivity compared to the naturally occurring 12C isotope, leading to increased signal-to-noise ratio in NMR experiments. This translates to improved sensitivity and detection limits for studying the structure and dynamics of molecules containing DMF-13C2.
  • Isotopic Labeling: DMF-13C2 can be selectively incorporated into specific positions within a molecule, allowing researchers to distinguish between different chemical environments and investigate specific interactions or reaction pathways. This technique is particularly useful in complex systems with multiple DMF moieties.

Solid-State NMR Spectroscopy:

  • Improved Resolution: The larger chemical shift dispersion of 13C compared to 12C enables better resolution in solid-state NMR experiments. This allows researchers to study the structure and dynamics of molecules in solid-state materials containing DMF-13C2, such as polymers, pharmaceuticals, and catalysts.

Metabolic Studies:

  • Tracing Metabolic Pathways: DMF-13C2 can be used as a metabolic tracer to investigate the fate of carbon atoms within a living organism. By incorporating DMF-13C2 into a starting material and monitoring the distribution of the 13C label in various metabolites, researchers can gain insights into cellular metabolism and pathway mapping.

Kinetic Isotope Effect Studies:

  • Probing Reaction Mechanisms: The difference in bond strength between 12C-C and 13C-C bonds can lead to kinetic isotope effects. By studying the rate of reactions involving DMF and DMF-13C2, researchers can gain valuable information about the reaction mechanism and the transition state involved.

N,N-Dimethyl-13C2-formamide is a stable isotopically labeled derivative of dimethylformamide, characterized by the presence of two carbon-13 isotopes in its molecular structure. Its chemical formula is C3H7NO, with a molecular weight of approximately 75.08 g/mol. This compound is primarily used in research and analytical chemistry, particularly in studies involving isotopic labeling and tracing mechanisms in biological and chemical processes. N,N-Dimethyl-13C2-formamide is a colorless to pale yellow liquid that is flammable and can be harmful upon contact with skin or inhalation .

DMF-13C2 shares the hazards associated with DMF, including:

  • Toxicity: DMF is a mild skin irritant and can be harmful upon inhalation or ingestion. Long-term exposure is linked to liver damage.
  • Flammability: DMF has a moderate flash point and can be flammable when exposed to heat or open flames.
  • Reactivity: DMF can react with strong acids and oxidizing agents.
Typical of amides and formamides. It can undergo hydrolysis to yield dimethylamine and carbon dioxide under acidic or basic conditions. Additionally, it can react with nucleophiles, leading to the formation of substituted products. For example, it can be involved in acylation reactions where it serves as an acyl donor, facilitating the formation of amides from alcohols or amines.

Recent studies have explored the electrosynthesis of formamides from carbon monoxide and nitrites, demonstrating potential pathways for synthesizing labeled formamides through catalytic processes .

N,N-Dimethyl-13C2-formamide can be synthesized through several methods:

  • Electrosynthesis: Recent advancements have shown that formamides can be synthesized via electrocatalytic processes using carbon monoxide and nitrites as starting materials .
  • Direct Reaction: It can also be produced by reacting dimethylamine with carbon dioxide under controlled conditions, followed by isotopic labeling using carbon-13 sources.
  • Isotopic Exchange: Another method involves the exchange of carbon atoms in dimethylformamide with carbon-13 labeled carbon dioxide or other carbon sources under specific conditions.

N,N-Dimethyl-13C2-formamide is primarily utilized in:

  • Isotopic Labeling: It serves as a valuable tool in metabolic studies and tracer experiments to understand biochemical pathways.
  • Analytical Chemistry: It is used as a solvent and reagent in various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
  • Research: The compound aids in studying reaction mechanisms and dynamics due to its unique isotopic properties.

N,N-Dimethyl-13C2-formamide shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
DimethylformamideC3H7NOCommon solvent; widely used in organic synthesis
N,N-DiethylformamideC4H9NOLarger ethyl groups; different solubility characteristics
N-MethylformamideC2H5NOLower molecular weight; distinct reactivity
N,N-DimethylacetamideC4H9NOAcetamide derivative; used for different synthetic applications

N,N-Dimethyl-13C2-formamide's uniqueness lies in its isotopic labeling capability, which allows for specific tracing applications not available with its non-labeled counterparts. This feature enhances its utility in both organic synthesis and biological research contexts .

The accurate determination of isotopic purity in N,N-Dimethyl-13C2-formamide requires sophisticated analytical methodologies that can distinguish between isotopologues and quantify the extent of carbon-13 enrichment [1]. Modern analytical approaches combine complementary techniques to provide comprehensive characterization of isotopic composition, ensuring reliable verification of labeling efficiency and structural integrity [2].

Multidimensional Nuclear Magnetic Resonance Spectroscopy for 13C Positional Analysis

Multidimensional nuclear magnetic resonance spectroscopy represents the gold standard for positional analysis of carbon-13 labels in N,N-Dimethyl-13C2-formamide [3] [4]. The technique exploits the unique chemical shift properties and coupling patterns of carbon-13 nuclei to provide detailed information about isotopic enrichment at specific molecular positions [5].

Two-Dimensional Heteronuclear Single Quantum Coherence Spectroscopy

Heteronuclear Single Quantum Coherence spectroscopy provides direct correlation between proton and carbon-13 nuclei, enabling precise identification of labeled positions in N,N-Dimethyl-13C2-formamide [6] [7]. The technique displays characteristic cross-peaks that correspond to directly bonded proton-carbon pairs, with the carbon-13 dimension showing enhanced sensitivity due to isotopic labeling [8]. For N,N-Dimethyl-13C2-formamide, the expected cross-peaks appear at approximately 31-36 parts per million for the methyl carbons and their corresponding proton resonances at 2.8-3.2 parts per million [9] [10].

The quantitative analysis of Heteronuclear Single Quantum Coherence spectra allows determination of isotopic enrichment levels with technical errors typically below 6.6 percent for concentrations ranging from 0.34 to 6.2 millimolar [8]. The integration of cross-peak volumes provides direct measurement of the carbon-13 to carbon-12 ratio at each labeled position [11].

Carbon-13 Correlation Spectroscopy Methods

Carbon-13 correlation spectroscopy enables the detection of through-bond connectivity between labeled carbon atoms in N,N-Dimethyl-13C2-formamide [4] [12]. The technique utilizes homonuclear carbon-13 couplings to establish correlations between the two methyl carbons, providing verification of dual labeling [3]. Constant-time carbon-13 spectroscopy combined with indirect covariance processing produces high-resolution spectra with dramatically improved cross-peak sharpening along both carbon-13 dimensions [4].

The application of carbon-13 Total Correlation Spectroscopy reveals the complete spin system connectivity within the molecule, enabling unambiguous assignment of isotopically labeled positions [5]. For N,N-Dimethyl-13C2-formamide, the correlation patterns between the two methyl carbons and the formyl carbon provide definitive evidence of isotopic labeling configuration [12].

Quantitative Analysis Parameters

ParameterSpecificationAnalytical Significance
Chemical Shift Range (Methyl Carbons)31.1-36.2 ppmPosition-specific identification [9]
Chemical Shift Range (Formyl Carbon)163-165 ppmCarbonyl carbon verification
Coupling Constant (Carbon-13 to Carbon-13)>30 HzIsotopic connectivity confirmation [4]
Sensitivity Enhancement50-200%Nuclear Overhauser Effect contribution [9]
Technical Error<6.6%Quantitative reliability [8]

Advanced Pulse Sequence Applications

Isotope-edited Total Correlation Spectroscopy provides separation of spectra from carbon-12 and carbon-13 containing molecules into distinct, quantitatively equivalent spectra [8]. This approach eliminates spectral complications arising from isotopic heterogeneity, enabling precise quantification of isotopic enrichment in complex mixtures [8]. The technique demonstrates particular utility for N,N-Dimethyl-13C2-formamide analysis when sample purity assessment requires discrimination between fully labeled, partially labeled, and unlabeled species [11].

Three-dimensional nuclear magnetic resonance experiments, including Heteronuclear Nuclear Correlation and Heteronuclear Multiple Bond Correlation techniques, provide comprehensive isotopic connectivity maps [14] [15]. These methods enable simultaneous observation of multiple isotopic correlations, facilitating determination of isotopologue distributions and site-specific fractional enrichments [15].

High-Resolution Mass Spectrometric Isotopologue Discrimination

High-resolution mass spectrometry provides complementary analytical capabilities for isotopologue discrimination in N,N-Dimethyl-13C2-formamide, offering superior sensitivity and specificity for isotopic composition analysis [16] [1]. The technique enables precise measurement of isotopic abundance ratios and detection of isotopic impurities at sub-percent levels [2].

Time-of-Flight Mass Spectrometry Approaches

Time-of-flight mass spectrometry delivers exceptional mass accuracy and resolution necessary for isotopologue discrimination in N,N-Dimethyl-13C2-formamide [1]. The technique achieves baseline resolution between isotopic species, minimizing overlapping interference between neighboring isotopologues [1]. For N,N-Dimethyl-13C2-formamide analysis, the mass difference between unlabeled (mass 73) and fully labeled (mass 75) species provides clear discrimination with mass accuracy typically better than 5 parts per million [1].

The high-resolution capabilities enable identification of all possible isotopologue species, including partially labeled variants containing single carbon-13 atoms [17]. Extracted ion chromatograms for each isotopologue mass facilitate quantitative analysis of isotopic distribution patterns [18].

Isotopologue Distribution Analysis

The analysis of isotopologue distributions provides comprehensive characterization of isotopic labeling efficiency and purity [17] [19]. For N,N-Dimethyl-13C2-formamide, the theoretical isotopologue distribution includes species with zero, one, or two carbon-13 labels, each exhibiting distinct mass spectral signatures [1].

Automated isotopologue extraction algorithms utilize multistage ion extraction processes to minimize false positive results by discriminating target isotopologues from background matrix ions [18]. The extraction process involves initial wide mass tolerance screening followed by stringent mass match criteria and chromatographic profile evaluation [18].

Natural Abundance Correction Methodology

Isotopologue SpeciesNominal MassExpected Relative AbundanceNatural Isotope Contribution
Unlabeled (12C3)73Variable100% natural abundance [1]
Single Label (13C1-12C2)74Variable3.3% natural contribution [1]
Double Label (13C2-12C1)75Variable0.1% natural contribution [1]

Natural abundance correction algorithms account for the statistical contribution of naturally occurring carbon-13 isotopes to measured isotopologue intensities [1] [18]. The correction process subtracts calculated natural isotopic contributions from observed peak areas, yielding accurate determination of artificial isotopic enrichment [1].

Quantitative Isotopic Purity Assessment

Mass spectrometric quantification of isotopic purity involves integration of extracted ion chromatograms for each isotopologue species and calculation of relative abundance ratios [1]. The overall isotopic purity represents the percentage of molecules containing the intended isotopic labeling pattern relative to the total population [2].

For N,N-Dimethyl-13C2-formamide, isotopic purity calculations consider the fractional abundance of fully labeled species (containing two carbon-13 atoms) relative to partially labeled and unlabeled variants [1]. Typical analytical precision for isotopic purity determination ranges from 0.5 to 2 percent depending on sample concentration and instrumental parameters [2].

Electrospray Ionization Optimization

Electrospray ionization conditions require careful optimization to minimize isotopic discrimination effects during ion formation and transmission [16] [20]. Source temperature, spray voltage, and desolvation parameters influence relative ionization efficiencies of different isotopologue species [20]. Standardized ionization conditions ensure reproducible isotopic ratio measurements across analytical sessions [20].

The implementation of stable isotope internal standards provides additional quality control for isotopic ratio measurements, enabling correction for instrumental drift and matrix effects [20]. For N,N-Dimethyl-13C2-formamide analysis, deuterated analogs serve as appropriate internal standards due to their similar chemical properties and distinct mass spectral signatures [20].

Validation and Quality Control Parameters

Analytical ParameterAcceptance CriteriaQuality Control Significance
Mass Accuracy<5 ppmIsotopologue identification reliability [1]
Resolution (FWHM)>10,000Baseline isotopologue separation [1]
Isotopic Precision<2% RSDQuantitative reproducibility [2]
Detection Limit<0.1% isotopic impuritySensitivity requirement [1]
Linear Range10-10,000 ng/mLQuantitative dynamic range [20]

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

N,N-Dimethyl-13C2-formamide

Dates

Modify: 2024-04-14

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